molecular formula C23H32N2O6 B12465903 4-((4-(((4-((Tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol

4-((4-(((4-((Tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol

Katalognummer: B12465903
Molekulargewicht: 432.5 g/mol
InChI-Schlüssel: WLLOFQROROXOMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[4-({[4-(oxolan-3-yloxy)-1,2-benzoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}oxan-4-ol is a complex organic compound that features a unique combination of functional groups, including oxolane, benzoxazole, and piperidine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-({[4-(oxolan-3-yloxy)-1,2-benzoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}oxan-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Attachment of the Oxolane Group: The oxolane group can be introduced via nucleophilic substitution reactions, where an appropriate oxolane derivative reacts with the benzoxazole intermediate.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where a secondary amine, formaldehyde, and a ketone or aldehyde are reacted together.

    Final Coupling: The final step involves coupling the piperidine intermediate with the oxolane-benzoxazole intermediate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

4-{[4-({[4-(oxolan-3-yloxy)-1,2-benzoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}oxan-4-ol can undergo various chemical reactions, including:

    Oxidation: The oxolane and piperidine rings can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The benzoxazole ring can be reduced to form benzoxazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolane and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of benzoxazoline derivatives.

    Substitution: Formation of substituted oxolane or piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-{[4-({[4-(oxolan-3-yloxy)-1,2-benzoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}oxan-4-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of 4-{[4-({[4-(oxolan-3-yloxy)-1,2-benzoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}oxan-4-ol involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the oxolane group can improve its solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-{[4-({[4-(2,2,2-trifluoroethoxy)-1,2-benzoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}tetrahydro-2H-pyran-4-carboxylic acid: This compound shares a similar benzoxazole and piperidine structure but differs in the presence of a trifluoroethoxy group and a tetrahydropyran ring.

    4-(oxolan-3-yloxy)benzoic acid: This compound contains an oxolane group and a benzoic acid moiety but lacks the piperidine and benzoxazole rings.

Uniqueness

4-{[4-({[4-(oxolan-3-yloxy)-1,2-benzoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}oxan-4-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C23H32N2O6

Molekulargewicht

432.5 g/mol

IUPAC-Name

4-[[4-[[4-(oxolan-3-yloxy)-1,2-benzoxazol-3-yl]oxymethyl]piperidin-1-yl]methyl]oxan-4-ol

InChI

InChI=1S/C23H32N2O6/c26-23(7-12-27-13-8-23)16-25-9-4-17(5-10-25)14-29-22-21-19(30-18-6-11-28-15-18)2-1-3-20(21)31-24-22/h1-3,17-18,26H,4-16H2

InChI-Schlüssel

WLLOFQROROXOMO-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1COC2=NOC3=C2C(=CC=C3)OC4CCOC4)CC5(CCOCC5)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.